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Compound of Interest

Compound Name: Allyl cyclohexyloxyacetate

Cat. No.: B1266723

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the
structural elucidation and purity assessment of Allyl cyclohexyloxyacetate. The protocols
outlined below are based on established methodologies for the characterization of fragrance
and flavor compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation
and identification of volatile and semi-volatile compounds like Allyl cyclohexyloxyacetate.
This method allows for the determination of the compound's purity and the identification of any
potential impurities. The retention time in the gas chromatogram provides a characteristic
identifier, while the mass spectrum offers a molecular fingerprint, enabling structural
confirmation through the analysis of its fragmentation pattern.

Experimental Protocol:

e Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an
electron ionization (EI) source.
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e Column: A nonpolar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d.,
0.25 um film thickness).

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 Injector Temperature: 250 °C.

« Injection Mode: Splitless injection of 1 uL of a dilute solution of Allyl cyclohexyloxyacetate
in a suitable solvent (e.g., dichloromethane or ethyl acetate).

e Oven Temperature Program:
o Initial temperature: 60 °C, hold for 2 minutes.
o Ramp to 280 °C at a rate of 10 °C/min.
o Final hold at 280 °C for 5 minutes.
e Mass Spectrometer Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o Scan Mode: Full scan.
Data Presentation:

Table 1: Predicted GC-MS Data for Allyl Cyclohexyloxyacetate
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Parameter Predicted Value
Molecular Formula C11H1803][1]
Molecular Weight 198.26 g/mol [1]

Dependent on the specific GC system and
Predicted Retention Time conditions, but expected to elute in the mid-to-
late region of the chromatogram.

Predicted Molecular lon (M+) m/z 198

m/z 157 (M - CsHs), m/z 99 (Cyclohexyloxy

Predicted Key Fragment lons group), m/z 83 (Cyclohexyl group), m/z 55, m/z
41 (Allyl group)

Experimental Workflow:

Sample Preparation

Solvent (e.g., Dichloromethane) Data Processing
GC-MS Analysis ’—> Mass Spectrum (m/z)

Dilution }—>‘ GC Injection H Chromatographic Separation }—» Electron lonization }—» Mass Detection Data Analysis
Chromatogram (Retention Time)

‘ Allyl Cyclohexyloxyacetate Sample }—»

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of Allyl cyclohexyloxyacetate.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note:
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule. For Allyl cyclohexyloxyacetate, FTIR is ideal for confirming the
presence of the ester functional group (C=0 and C-O stretches) and the alkene C=C bond of
the allyl group. The resulting spectrum provides a unique fingerprint that can be used for
compound identification and quality control.

Experimental Protocol:
e Instrumentation: A Fourier Transform Infrared Spectrometer.

o Sample Preparation: A thin film of the neat liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates.

o Data Acquisition:
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean salt plates is recorded prior to the sample
analysis.

Data Presentation:

Table 2: Predicted FTIR Absorption Bands for Allyl Cyclohexyloxyacetate

Wavenumber (cm~—?) Intensity Assignment

~3080 Medium =C-H stretch (alkene)
2935, 2860 Strong C-H stretch (cyclohexyl)
~1750 Strong C=0 stretch (ester)[2]
~1645 Medium C=C stretch (alkene)
~1120 Strong C-O stretch (esten)[2]
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Logical Diagram:

Allyl Cyclohexyloxyacetate Structure

Functionpl Groups
\ \A

Ester (RCOOR) Allyl (C=C) Cyclohexyl (C-H)

Characteristic IR Peaks
\ Y Y Y

C=0 Stretch (~1750 cm™?) C-O Stretch (~1120 cm~1) C=C Stretch (~1645 cm™1) C-H Stretches (2860-3080 cm~1)

Click to download full resolution via product page

Caption: Relationship between functional groups and IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive
structural elucidation of organic molecules. *H NMR provides information about the number of
different types of protons, their chemical environment, and their connectivity through spin-spin
coupling. 3C NMR provides information on the number and types of carbon atoms in the
molecule. Together, these techniques can fully characterize the structure of Allyl
cyclohexyloxyacetate.

Experimental Protocol:
¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve 5-10 mg of Allyl cyclohexyloxyacetate in approximately 0.6
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. Add a small amount
of tetramethylsilane (TMS) as an internal standard (O ppm).
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» 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 8-16.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o Spectral Width: 0 to 220 ppm.

o Number of Scans: 128 or more, depending on sample concentration.

Data Presentation:

Table 3: Predicted *H NMR Data for Allyl Cyclohexyloxyacetate (in CDClI3)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~5.90 ddt 1H -CH=CH:
~5.30 dd 1H -CH=CHz (trans)
~5.25 dd 1H -CH=CHz (cis)
~4.60 dt 2H -O-CH2-CH=
~4.15 S 2H -O-CH2-C=0

Cyclohexyl C-H

~3.40 m 1A (a)(/jjacentyto 0)
1.10-1.90 m 10H Cyclohexyl -CH2-

Table 4: Predicted 3C NMR Data for Allyl Cyclohexyloxyacetate (in CDCIs)
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Chemical Shift (6, ppm) Assignment
~170 C=0 (ester)
~132 -CH=CH:

~118 -CH=CH:

~77 Cyclohexyl C-O
~68 -O-CH2-C=0
~65 -O-CH2-CH=
~32 Cyclohexyl CHz
~25 Cyclohexyl CH2
~24 Cyclohexyl CHz

Experimental Workflow:

Sample Preparation

Deuterated Solvent (CDCls) NMR Data Acquisition
— Data Processing & Analysis
| 12C NMR Acq ‘ v
‘A\Iy\ Cyclohexyloxyacetate Dissolution H NMR Spectrometer Fourier Transform t::‘ Phasing & Baseline Correction Peak Picking t::‘ Structural Assignment

(tH)
H NMR Acquisition
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Caption: Workflow for NMR analysis of Allyl cyclohexyloxyacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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